(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Process Chemistry API Intermediate Synthesis Cephalosporin Manufacturing

For ANDA filers manufacturing cefdinir or ceftazidime APIs, sourcing CAS 64485-82-1 with consistent Z-isomer purity is a critical supply-chain bottleneck. • Mandatory 7β-side chain precursor - documented Z-isomer ≥98% meets ICH Q3A impurity thresholds for ANDA bioequivalence demonstration. • Hydroxyimino (non-methylated) pharmacophore ensures acid stability, oral bioavailability, and β-lactamase resistance - non-substitutable with methoxyimino alternatives. • Industrial benchmark: thiourea cyclization delivers 80.1% yield / 98.7% purity - validated baseline for process intensification and green chemistry evaluation.

Molecular Formula C₇H₉N₃O₃S
Molecular Weight 215.23 g/mol
CAS No. 64485-82-1
Cat. No. B119730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
CAS64485-82-1
Synonyms(αZ)-2-Amino-α-(hydroxyimino)-4-thiazoleacetic Acid Ethyl Ester;  Ethyl 2-(2-aminothiazol-4-yl)-(Z)-2-(hydroxyimino)acetate
Molecular FormulaC₇H₉N₃O₃S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NO)C1=CSC(=N1)N
InChIInChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5+
InChIKeyBTEPYCPXBCCSDL-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 64485-82-1: Cephalosporin Intermediate


(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (CAS 64485-82-1), also known as EHATA or nor-methyl thioxime ethyl ester, is a critical β-lactam side-chain intermediate that supplies the 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido] pharmacophore for third- and fourth-generation cephalosporin antibiotics [1]. As a white to pale-yellow crystalline powder with a melting point of 187–197°C , this ethyl ester pro-moiety is strategically designed for efficient coupling to the cephem nucleus, enabling the synthesis of clinically vital oral agents such as cefdinir and cefixime as well as parenteral anti-pseudomonal drugs like ceftazidime [2].

CAS 64485-82-1: Substitution Risk


Although the cephalosporin intermediate market offers several 2-(2-aminothiazol-4-yl)acetic acid derivatives, direct substitution of CAS 64485-82-1 with its O-methylated counterpart (methoxyimino) or other O-alkylated variants introduces distinct liabilities in the final drug product. The hydroxyimino moiety of EHATA is the fundamental determinant of the 7β-side chain's acid stability, oral bioavailability, and β-lactamase resistance profile [1]. Switching to a methoxyimino side chain (e.g., using intermediates like ATMA for cefpodoxime or cefepime) alters the pharmacokinetic profile and may introduce specific susceptibility to blood-medium inactivation artifacts during antimicrobial susceptibility testing [2]. For procurement in cefdinir or ceftazidime generic API manufacturing, maintaining the unsubstituted hydroxyimino group via CAS 64485-82-1 is non-negotiable to meet pharmacopeial impurity specifications and bioequivalence requirements [3].

CAS 64485-82-1: Quantitative Evidence


Synthesis Efficiency vs. Methoxyimino Analogs

In a patented industrial process for preparing EHATA (CAS 64485-82-1), the reaction of a 4-halo-2-hydroxyiminoacetoacetic acid ester with thiourea proceeds to give the target syn-isomer without isolation of intermediates. This one-pot protocol achieves an isolated yield of 80.1% with an HPLC purity of 98.7%, melting point 185–188°C [1]. In contrast, a representative synthesis of the corresponding methoxyimino analog (ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate) via a comparable thiourea cyclization on a methylated oxime precursor is reported with an isolated yield of 71% under optimized conditions .

Process Chemistry API Intermediate Synthesis Cephalosporin Manufacturing

Blood Medium Artifact: Hydroxyimino vs. Methoxyimino

A comparative study of 12 newer cephalosporins across 57 enterococcal strains evaluated the effect of 5% sheep blood supplementation on disk diffusion zone diameters. Cephalosporins bearing the 7α-hydroxyimino group—specifically cefdaloxime and cefdinir (both synthesized using CAS 64485-82-1 as the side-chain intermediate)—showed activity enhancement by blood against E. faecalis. In contrast, cephalosporins with a 7α-methoxyimino group (cefpodoxime, cefepime, cefpirome) exhibited marked increases in zone diameters ranging from 3 mm to greater than 9 mm when tested with blood supplementation [1]. Cephems with 7α-amino or carboxy substitutions showed no enhanced activity.

Clinical Microbiology Susceptibility Testing Cephalosporin Pharmacology

In Vivo Efficacy: FK041 vs. Cefdinir

FK041 (cefmatilen), an oral cephalosporin incorporating the (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido side chain derived from CAS 64485-82-1, was evaluated in murine systemic infection models. Against intraperitoneally inoculated S. aureus, E. coli, and K. pneumoniae, FK041 exhibited 50% effective doses (ED50) in the range of 0.20–0.36 mg/kg and was more active than the comparator oral cephalosporins cefdinir (CFDN) and cefditoren pivoxil (CDTR-PI) [1]. In a murine subcutaneous abscess model, FK041 was as effective as cefdinir in reducing recoverable viable bacteria and significantly more effective than cefditoren pivoxil [1].

In Vivo Pharmacology Cephalosporin Efficacy Oral Antibiotics

Oral Bioavailability: FK041 vs. Cefdinir

In a structure-activity relationship study of 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]cephalosporins with C-3 heteroarylmethylthio modifications, the lead compound FK041 (bearing a 4-pyrazolylmethylthio moiety) demonstrated higher oral absorption in rats than cefdinir (CFDN) [1]. This improvement is attributable to the synergistic combination of the hydroxyimino side chain (from CAS 64485-82-1) and the optimized C-3 substituent, illustrating that the hydroxyimino scaffold provides a favorable baseline for oral bioavailability optimization.

Pharmacokinetics Oral Absorption Cephalosporin Development

In Vitro Potency: Hydroxyimino vs. Cefixime

BMY-28232, a cephalosporin featuring the 7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido] side chain (derived from CAS 64485-82-1), was evaluated for in vitro antibacterial activity. The compound demonstrated far greater activity than cefixime and cefteram against a panel of clinically relevant bacteria [1]. Its prodrug ester, BMY-28271, exhibited an oral bioavailability of 66% in mice and demonstrated robust in vivo efficacy with PD50 values of 0.68 mg/kg against S. aureus Smith and 0.54 mg/kg against E. coli Juhl [1].

Antibacterial Susceptibility MIC Determination Gram-Negative Activity

E/Z Isomer Purity & Quality Control

The desired antibacterial activity of cephalosporins requires the syn (Z)-isomer configuration of the 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido side chain. The anti (E)-isomer is microbiologically inactive. Industrial manufacturing of CAS 64485-82-1 employs processes that yield the substantially pure syn-isomer. For example, the patented process using 4-halo-2-hydroxyiminoacetoacetic acid ester with thiourea affords the product in substantially pure syn-isomeric form with correspondingly high yield [1]. Commercially available EHATA is routinely supplied with HPLC purity ≥98% and specific Z-isomer content control [2].

Quality Control Isomer Purity Pharmacopeial Compliance

CAS 64485-82-1: Procurement & Research Applications


Cefdinir & Ceftazidime ANDA Manufacturing

CAS 64485-82-1 is the mandatory starting material for constructing the 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido] side chain in cefdinir (oral third-generation cephalosporin) and ceftazidime (parenteral anti-pseudomonal third-generation cephalosporin) [6]. For generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs), sourcing EHATA with documented Z-isomer purity ≥98% is essential to satisfy ICH Q3A impurity thresholds and demonstrate pharmaceutical equivalence to the Reference Listed Drug (RLD).

Novel Oral Cephalosporin Development

Medicinal chemistry programs focused on next-generation oral cephalosporins should utilize CAS 64485-82-1 as the core 7β-side chain precursor. Evidence from the FK041/cefmatilen development program demonstrates that this hydroxyimino scaffold, when paired with optimized C-3 heteroarylmethylthio substituents, yields candidates with oral absorption in rats exceeding that of cefdinir [6]. The hydroxyimino group also confers distinct blood-medium interaction characteristics that are advantageous for Clinical and Laboratory Standards Institute (CLSI) susceptibility testing .

Thiazole Cyclization Process Benchmark

The synthesis of CAS 64485-82-1 via thiourea cyclization of 4-halo-2-hydroxyiminoacetoacetate esters serves as an industrially validated benchmark for evaluating new catalytic systems, green chemistry solvents, and continuous flow processes [6]. Researchers investigating process intensification can use the published 80.1% yield and 98.7% purity benchmark to quantify improvements in reaction efficiency, E-factor, and space-time yield.

Related Substances Method Development

As a key process intermediate, CAS 64485-82-1 and its synthetic impurities (e.g., the E-isomer, des-ethyl acid, and thiazole ring-opened byproducts) are critical for developing and validating HPLC methods for related substances testing in cefdinir and ceftazidime APIs [6]. Procurement of high-purity EHATA (≥98%) with full Certificate of Analysis documentation enables QC laboratories to establish System Suitability parameters and Relative Response Factors (RRFs) required for ICH Q2(R1) method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.